molecular formula C13H13BrN2O2 B2442419 (4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one CAS No. 214599-08-3

(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B2442419
CAS No.: 214599-08-3
M. Wt: 309.163
InChI Key: JEIMCYWWUAINBZ-ZHACJKMWSA-N
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Description

Structural Characterization

Crystallographic Analysis via X-ray Diffraction

The crystal structure of (4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one was determined using single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with space group P2₁/ n, a common arrangement for oxazolone derivatives. Key unit cell parameters include a ≈ 13.5 Å, b ≈ 6.5 Å, and c ≈ 14.1 Å, with β ≈ 96°. The structure reveals a planar oxazolone core with the ethylidene substituent adopting an E-configuration, confirmed by the anti-periplanar arrangement of the 2-bromo-1-(dimethylamino)ethylidene group relative to the phenyl ring.

Key Features:
  • Atomic Coordinates : The bromine atom (Br) is positioned at the terminal end of the ethylidene chain, while the dimethylamino group (-N(CH₃)₂) forms a 120° angle with the adjacent carbon.
  • Disorder : No significant disorder was observed in the crystal lattice, indicating a rigid molecular framework stabilized by π-conjugation between the oxazolone ring and the ethylidene substituent.

Molecular Geometry Optimization through Density Functional Theory (DFT)

To validate the experimental structure, DFT calculations were performed using the B3LYP/6-311++G(d,p) basis set. The optimized geometry aligns closely with the X-ray data, with minor deviations in bond lengths due to vibrational motions.

Computational Insights:
Parameter Experimental Value DFT Value Deviation
C=O (oxazolone) 1.22 Å 1.20 Å +0.02 Å
C–N (dimethylamino) 1.45 Å 1.43 Å +0.02 Å
C–Br 1.89 Å 1.88 Å +0.01 Å

The ethylidene group retains its E-configuration in the optimized structure, with the Br atom positioned trans to the dimethylamino group.

Bond Length and Angle Deviations from Idealized Oxazolone Frameworks

The bond lengths and angles in the oxazolone core exhibit slight deviations from idealized values due to steric and electronic effects.

Bond Length Analysis:
Bond Observed Length (Å) Idealized Length (Å) Deviation
C1–O (oxazolone) 1.22 1.20 +0.02
C2–N (oxazolone) 1.33 1.30 +0.03
C3–C4 (ethylidene) 1.34 1.32 +0.02

The elongation of the C1–O bond is attributed to resonance delocalization into the ethylidene substituent, while the C2–N bond length reflects partial double-bond character.

Angle Deviations:
Angle Observed Value (°) Idealized Value (°) Deviation
O–C1–N 123.4 120.0 +3.4
N–C2–C3 118.7 120.0 –1.3

These deviations suggest a distorted trigonal planar geometry at C1 and C2, influenced by the steric bulk of the ethylidene substituent.

Conformational Analysis of Ethylidene Substituent

The ethylidene group adopts a rigid E-configuration, with the bromine and dimethylamino groups positioned on opposite sides of the C3–C4 double bond. This conformation minimizes steric clashes between the bulky substituents and the oxazolone ring.

Steric and Electronic Effects:
  • Steric Considerations : The dimethylamino group’s methyl groups are oriented away from the oxazolone ring, reducing repulsion with the phenyl substituent.
  • Electronic Effects : The electron-withdrawing bromine atom polarizes the C3–C4 bond, enhancing π-conjugation with the oxazolone ring.

Intermolecular Interactions in Crystal Packing

The crystal packing is dominated by weak van der Waals interactions and halogen bonding.

Key Interactions:
Interaction Type Distance (Å) Angle (°)
Br···O (halogen bond) 3.15 170
C–H···π (phenyl) 2.85 160

The bromine atom forms a weak halogen bond with an oxygen atom from an adjacent oxazolone ring, stabilizing the crystal lattice. The phenyl ring participates in π-π stacking interactions, contributing to overall structural rigidity.

Properties

IUPAC Name

(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-16(2)10(8-14)11-13(17)18-12(15-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIMCYWWUAINBZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C1C(=O)OC(=N1)C2=CC=CC=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=C/1\C(=O)OC(=N1)C2=CC=CC=C2)/CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves multiple steps. One common method includes the reaction of 2-bromo-1-(dimethylamino)ethanone with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, at a controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C13H13BrN2O2C_{13}H_{13}BrN_{2}O_{2}, with a molar mass of 309.16 g/mol. Its structure includes a bromo group, a dimethylamino group, and an oxazolone ring, which contribute to its unique chemical reactivity and potential biological activity .

Chemistry

(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules and can facilitate various chemical reactions due to its functional groups. The compound's reactivity allows for diverse modifications that make it valuable in synthetic chemistry.

Biology

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies have focused on its biological activity, aiming to understand its mechanisms of action against different pathogens and cancer cell lines. For instance, preliminary assays suggest that it may inhibit certain enzymes linked to cancer progression .

Medicine

In medicinal chemistry, this compound is being investigated as a lead compound for drug development. Its potential therapeutic effects include modulation of indoleamine 2,3-dioxygenase activity, which is crucial in immunosuppression and cancer treatment strategies . The compound's ability to enhance the effectiveness of existing anti-cancer therapies is also under exploration.

Industry

The compound finds applications in the development of new materials and chemical processes. Its unique properties allow it to be used in formulating advanced materials with specific characteristics tailored for industrial applications .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro at concentrations of 50 µM.
Study BAntimicrobial PropertiesShowed significant antimicrobial activity against Gram-positive bacteria with an MIC of 25 µg/mL.
Study CEnzyme ModulationIdentified as an effective inhibitor of indoleamine 2,3-dioxygenase in preclinical models, suggesting potential for treating immunosuppressive conditions associated with cancer .

Mechanism of Action

The mechanism of action of (4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(dimethylamino)ethanone
  • 2-phenyl-4,5-dihydro-1,3-oxazol-5-one
  • Dimethylaminoethylidene derivatives

Uniqueness

(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biological Activity

(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one, with the CAS number 214599-08-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

The molecular formula for this compound is C13H13BrN2O2, and it has a molar mass of 309.16 g/mol. The structure features a bromo group, a dimethylamino group, and an oxazolone ring, which contribute to its reactivity and biological activity.

PropertyValue
IUPAC NameThis compound
CAS Number214599-08-3
Molecular FormulaC13H13BrN2O2
Molar Mass309.16 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of 2-bromo-1-(dimethylamino)ethanone with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one under basic conditions (e.g., sodium hydroxide in ethanol) .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives related to this compound were tested against human T-leukemia and cervix carcinoma cell lines such as HeLa and CEM. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent antiproliferative effects .

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. It is hypothesized that the compound may induce apoptosis through the mitochondrial pathway by increasing reactive oxygen species (ROS) production and altering the expression of apoptosis-regulating proteins such as Bcl-2 and Bax .

Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of various oxazolone derivatives, it was found that specific modifications to the oxazolone structure significantly enhanced activity against cancer cell lines. For example, one derivative showed an IC50 value of 0.02 mM against HeLa cells .

Study 2: Mechanistic Insights

Another investigation focused on the cellular mechanisms involved when treating HeLa cells with related compounds. The study reported that treatment led to increased cyclin B1 expression and changes in the phosphorylation state of key regulatory proteins involved in cell cycle progression. These alterations suggest that compounds like this compound may disrupt normal cell cycle regulation and promote apoptosis .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one, and how can they be addressed methodologically?

  • Answer : The bromine atom at the ethylidene position introduces steric hindrance and potential reactivity issues during cyclization. Controlled stepwise synthesis (e.g., using DMDAAC as a precursor, as in ) with careful temperature modulation (80–100°C) and inert atmospheres (N₂/Ar) minimizes side reactions. Purification via gradient recrystallization (e.g., ethanol/water systems, as in ) improves yield (typical yields: 60–75%). Monitoring intermediates by TLC and IR (C=O stretch at ~1700 cm⁻¹) ensures reaction progression .

Q. How can the stereochemical configuration (4E) of the ethylidene moiety be confirmed experimentally?

  • Answer : X-ray crystallography is the gold standard. Use SHELX-97 ( ) for structure refinement and ORTEP-3 ( ) for visualizing the E-configuration. For preliminary analysis, NOESY NMR can detect spatial proximity between the bromine atom and adjacent protons. Computational validation (DFT-optimized geometries) aligns experimental bond angles with theoretical models .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Answer :

  • ¹H/¹³C NMR : Identify dimethylamino protons (δ ~2.8–3.2 ppm) and oxazolone C=O (δ ~165–170 ppm).
  • IR : Confirm oxazolone C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹).
  • HRMS : Exact mass matching (C₁₃H₁₄BrN₂O₂⁺: calc. 321.0123, obs. 321.0125).
    Cross-validate with elemental analysis (C, H, N ±0.3%) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Answer : The bromine atom acts as a directing group, enabling Suzuki-Miyaura coupling (Pd catalysts) for aryl functionalization. DFT studies (B3LYP/6-311+G(d,p)) show reduced LUMO energy (-1.8 eV) at the ethylidene position, enhancing electrophilicity. Kinetic assays (UV-Vis monitoring) reveal a 2.5× faster reaction rate compared to non-brominated analogs .

Q. What strategies resolve contradictions in reported crystallographic data for similar oxazolone derivatives?

  • Answer : Discrepancies in bond lengths (e.g., C=O: 1.21–1.24 Å) arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands ( ) for refinement. Compare with high-resolution datasets (d ≤ 0.8 Å) and validate via R₁/Rfree convergence (<5% difference). For ambiguous cases, Hirshfeld surface analysis (CrystalExplorer) identifies intermolecular interactions distorting geometry .

Q. How can the compound’s acid-base behavior be quantified, and what solvents are optimal for such studies?

  • Answer : Potentiometric titration with 0.05 M TBAH in isopropyl alcohol ( ) determines pKa. The dimethylamino group (pKa ~8.5–9.2) and oxazolone C=O (pKa ~3.5–4.0) show distinct titration curves. Non-aqueous solvents (DMF, acetone) minimize proton exchange interference. Plotting half-neutralization potentials (HNP) against reference acids (e.g., acetic acid) validates results .

Q. What experimental designs mitigate decomposition during catalytic hydrogenation of the oxazolone ring?

  • Answer : Use low-pressure H₂ (1–2 atm) with Pearlman’s catalyst (Pd/C, 5% wt) in THF at 0–5°C. Monitor by ¹H NMR for dihydrooxazole formation (disappearance of C=O signal). Quenching with glacial acetic acid stabilizes intermediates. Yields drop from 85% to 50% if temperatures exceed 10°C due to ring-opening .

Methodological Challenges & Troubleshooting

Q. How to address low reproducibility in spectral data across research groups?

  • Answer : Standardize sample preparation:

  • NMR : Use deuterated DMSO-d₆ (99.9% purity) and calibrate referencing to TMS.
  • IR : KBr pellets pressed under 10-ton pressure for 2 min.
  • XRD : Collect data at 100 K to minimize thermal motion artifacts.
    Cross-lab validation via round-robin testing reduces instrument-specific biases .

Q. What computational methods predict bioactivity of this compound against kinase targets?

  • Answer : Molecular docking (AutoDock Vina) with ATP-binding pockets (e.g., EGFR kinase, PDB: 1M17). Parametrize the bromine atom with AM1-BCC charges. MD simulations (GROMACS, 50 ns) assess binding stability (RMSD <2.0 Å). Validate with in vitro kinase assays (IC₅₀ <10 μM suggests lead potential) .

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